molecular formula C12H16O B2792487 2-Ethyl-2-(3-ethylphenyl)oxirane CAS No. 2248378-20-1

2-Ethyl-2-(3-ethylphenyl)oxirane

Cat. No.: B2792487
CAS No.: 2248378-20-1
M. Wt: 176.259
InChI Key: BZUVIHCYQXCRMX-UHFFFAOYSA-N
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Description

2-Ethyl-2-(3-ethylphenyl)oxirane is an epoxide characterized by an oxirane (epoxide) ring substituted with an ethyl group and a 3-ethylphenyl group. For example, details the synthesis of a glycidyl ether derivative using (R)-2-(chloromethyl)oxirane, highlighting typical methods involving epoxide intermediates . The compound’s structure suggests applications in polymer chemistry, resin formulations, or as a synthetic intermediate, similar to other substituted oxiranes .

Properties

IUPAC Name

2-ethyl-2-(3-ethylphenyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-3-10-6-5-7-11(8-10)12(4-2)9-13-12/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUVIHCYQXCRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2(CO2)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-(3-ethylphenyl)oxirane can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves the large-scale epoxidation of alkenes using environmentally friendly oxidants and catalysts. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-(3-ethylphenyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, osmium tetroxide

    Reducing Agents: Lithium aluminum hydride

Major Products Formed

    β-Hydroxy Compounds: Formed from ring-opening reactions

    Diols: Formed from oxidation reactions

    Alcohols: Formed from reduction reactions

Mechanism of Action

The mechanism of action of 2-Ethyl-2-(3-ethylphenyl)oxirane involves the nucleophilic attack on the electrophilic carbon atoms of the oxirane ring. This leads to the ring-opening and formation of various products depending on the nucleophile used. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Ethyl-2-(3-ethylphenyl)oxirane with structurally related epoxides, emphasizing substituents, molecular weight, and functional groups:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
This compound* Ethyl, 3-ethylphenyl C₁₃H₁₈O 190.28 (calculated) Epoxide Not provided
Ethyl (2S,3R)-3-methyl-3-phenyl-2-oxiranecarboxylate Methyl, phenyl, ethyl ester C₁₂H₁₄O₃ 206.24 Epoxide, ester 19464-92-7
2-[[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]methyl]oxirane Methoxyphenyl, phenoxymethyl C₁₈H₂₀O₃ 284.3 Epoxide, ether 1140968-46-2
Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate Chlorophenyl, methyl, ethyl ester C₁₂H₁₃ClO₃ 240.68 Epoxide, ester, Cl 1504091-47-7
Oxirane, 2-ethyl-3-pentyl Ethyl, pentyl C₉H₁₈O 142.23 Epoxide 117842-33-8

Notes:

  • This compound lacks ester or halogen substituents, distinguishing it from analogs like . Its bulky 3-ethylphenyl group increases lipophilicity compared to simpler alkyl-substituted epoxides (e.g., ).
  • Ethyl oxiranecarboxylates (e.g., ) exhibit higher reactivity due to electron-withdrawing ester groups, making them prone to hydrolysis or nucleophilic attack.

Physicochemical Properties

  • Lipophilicity : The 3-ethylphenyl group in the target compound likely confers higher logP values (~3–4) compared to ethyl esters (logP ~2–3) .
  • Stability : Epoxides with bulky substituents (e.g., 3-ethylphenyl) may exhibit greater steric hindrance, reducing ring-opening reactivity compared to smaller analogs like 2-ethyl-3-pentyloxirane .
  • Volatility : Esters (e.g., ) are more volatile due to lower molecular weights, whereas phenyl-substituted epoxides (e.g., ) have higher boiling points.

Key Research Findings

Reactivity Trends : Bulky substituents (e.g., 3-ethylphenyl) hinder epoxide ring-opening reactions, contrasting with reactive esters () or chlorinated derivatives ().

Safety : Substituted epoxides in resins () require handling precautions (ventilation, PPE) due to respiratory irritation risks .

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